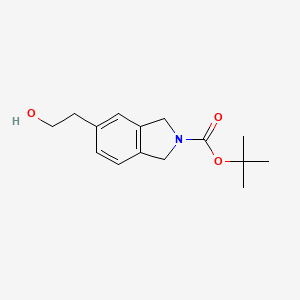

tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

Descripción

tert-Butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate (CAS: 1184949-56-1) is a bicyclic heteroaromatic compound featuring a tert-butyl carbamate group and a 2-hydroxyethyl substituent at the 5-position of the isoindole ring. Its molecular formula is C₁₅H₂₁NO₃, with a molecular weight of 263.34 g/mol . The compound is characterized by high purity (>97%) and is utilized in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The hydroxyethyl group enhances polarity, improving solubility in polar solvents, while the tert-butyl carbamate provides steric protection, stabilizing the molecule during synthetic transformations .

Propiedades

IUPAC Name |

tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-5-4-11(6-7-17)8-13(12)10-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPLITHZYWLJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate generally proceeds through the following key steps:

Starting Materials: The process often begins with isoindoline or isoindoline-1,3-dione derivatives as core scaffolds. The 2-hydroxyethyl substituent is introduced via alkylation or substitution reactions, while the tert-butyl carbamate group (tert-butoxycarbonyl, Boc) is incorporated to protect the amine functionality.

Fischer Indole Synthesis: One common approach to construct the isoindoline core is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions, forming the indole structure that can be further functionalized.

Introduction of the tert-butyl Carbamate Group: The tert-butyl carbamate protecting group is typically introduced by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions, often using organic bases such as triethylamine or pyridine to neutralize the acid formed during the reaction.

Hydroxyethyl Group Installation: The 2-hydroxyethyl substituent at the 5-position of the isoindoline ring can be introduced via nucleophilic substitution using 2-bromoethanol or ethylene oxide derivatives in the presence of a base.

Reaction Conditions: These reactions are generally performed in organic solvents such as acetonitrile, dichloromethane, or ethanol, often at elevated temperatures (ranging from room temperature up to 120 °C) to optimize reaction rates and yields.

Protection and Deprotection Steps: The tert-butyl carbamate group provides steric protection during synthetic transformations and can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if required for further functionalization.

Industrial Production Methods

Continuous Flow Microreactor Systems: Industrial-scale synthesis may utilize continuous flow microreactor technology to improve reaction control, safety, and scalability. This technique allows the direct introduction of the tert-butoxycarbonyl group into the organic intermediates with precise temperature and reagent control, enhancing purity and yield.

Coupling Reagents and Bases: The use of coupling reagents in the presence of organic bases such as triethylamine or pyridine is common to facilitate amide bond formation or carbamate installation efficiently.

Purification: After synthesis, purification techniques such as recrystallization, chromatography, or extraction are employed to achieve a product purity exceeding 97%, suitable for pharmaceutical applications.

Reaction Types and Reagents Used

| Reaction Type | Common Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium reagents | Oxidation of the hydroxyl group to carbonyl |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of ester or carbamate groups to alcohols |

| Substitution | Nucleophiles (e.g., halides, amines) | Replacement of hydroxyl group with other substituents |

| Protection/Deprotection | Di-tert-butyl dicarbonate (Boc2O), acids | Installation/removal of tert-butyl carbamate protecting group |

Data Table: Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Isoindoline core synthesis | Cyclohexanone + phenylhydrazine HCl | Acidic, reflux | Ethanol, acidic media | Fischer indole synthesis |

| Boc protection | Di-tert-butyl dicarbonate + base | 0–25 °C | Dichloromethane | Triethylamine or pyridine as base |

| Hydroxyethyl substitution | 2-bromoethanol + base | 50–80 °C | Acetonitrile, ethanol | Nucleophilic substitution |

| Purification | Recrystallization, chromatography | Ambient | Various | Achieves >97% purity |

Research Findings and Optimization

Base Selection: Triethylamine and pyridine are frequently employed bases, with triethylamine favored for its solubility and mild basicity, which minimizes side reactions.

Temperature Control: Elevated temperatures (up to 120 °C) accelerate coupling and substitution reactions but require careful monitoring to avoid decomposition.

Solvent Choice: Polar aprotic solvents such as acetonitrile enhance nucleophilicity and reaction rates, while protic solvents like ethanol can be used in hydroxyethylation steps.

Protecting Group Stability: The tert-butyl carbamate group provides steric hindrance, improving molecule stability during multi-step synthesis and facilitating purification.

Yield and Purity: Optimized reaction conditions yield the target compound with high purity (>97%), essential for downstream pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has been studied for its potential therapeutic properties, particularly in the development of drugs targeting various diseases.

Case Study: Inhibition of Enzymatic Activity

Research has indicated that derivatives of isoindole compounds can selectively inhibit certain enzymes involved in cancer progression. For instance, a related compound demonstrated efficacy in inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms . This suggests that tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate could be explored further for similar therapeutic applications.

Synthesis of Functional Materials

The compound is also utilized in synthesizing advanced materials owing to its unique structural properties. Its ability to form stable complexes with metal ions makes it a candidate for creating new catalysts and sensors.

Data Table: Comparison of Isoindole Derivatives in Material Science Applications

| Compound Name | Application Area | Key Findings |

|---|---|---|

| Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate | Catalysis | Potential as a catalyst in organic reactions |

| Tert-butyl 5-bromomethyl-2,3-dihydro-1H-isoindole-2-carboxylate | Sensor Development | High sensitivity to environmental pollutants |

| Tert-butyl 5-hydroxyisoindoline-2-carboxylate | Drug Delivery Systems | Enhanced solubility and bioavailability |

Biological Studies

The compound's structural characteristics allow it to interact with biological systems effectively. Its derivatives have been investigated for their roles in modulating biological pathways.

Case Study: Antioxidant Activity

Studies have shown that isoindole derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . This opens avenues for research into their use as dietary supplements or therapeutic agents.

Mecanismo De Acción

The mechanism of action of tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Polarity and Solubility

Reactivity

Actividad Biológica

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a hydroxyl group at the 5-position of the isoindole ring. The molecular formula is with a molecular weight of approximately 263.33 g/mol. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | Tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate |

| CAS Number | 1184949-56-1 |

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.33 g/mol |

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities due to its structural features. The following sections detail specific activities and findings related to its biological effects.

Antiviral Activity

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has been studied for its potential as an antiviral agent. Isoindole derivatives are known to possess antiviral properties, and this compound might inhibit viral replication through interaction with viral proteins or host cell mechanisms.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects. It is hypothesized that the hydroxyl group can participate in hydrogen bonding with cellular targets, potentially disrupting cancer cell proliferation pathways. Research is ongoing to establish specific mechanisms and efficacy against various cancer cell lines.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Isoindole derivatives are recognized for their ability to inhibit bacterial growth. In vitro assays have shown promising results against a variety of pathogens, indicating potential applications in developing new antimicrobial agents.

The biological activity of tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is likely mediated through several biochemical pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.

- Cell Membrane Disruption : Its hydrophobic regions may interact with lipid membranes, leading to increased permeability and subsequent cell death in pathogens.

- Reactive Oxygen Species (ROS) Generation : The presence of hydroxyl groups can lead to increased oxidative stress in cells, contributing to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 5-hydroxyisoindoline-2-carboxylate | Hydroxymethyl instead of hydroxyethyl | May exhibit different biological activities |

| Tert-butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate | Different positioning of hydroxymethyl group | Potentially distinct reactivity patterns |

| Tert-butyl 5-(carboxymethyl)-isoindoline | Carboxymethyl group instead of hydroxyethyl | May enhance solubility and alter pharmacokinetics |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Efficacy : A study published in MDPI indicated that isoindole derivatives show promise as antiviral agents against Hepatitis C virus (HCV), suggesting that similar compounds could be explored for their efficacy against other viral infections .

- Anticancer Activity : Research conducted on various isoindole derivatives has shown significant cytotoxic effects on tumor cells, with IC50 values indicating potent activity .

- Antimicrobial Testing : In vitro tests demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting the notion that this compound could serve as a basis for new antibiotic development .

Q & A

Q. What are the recommended strategies for synthesizing tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate?

Methodological Answer:

- Protection Group Strategy : Use tert-butyl-based protecting groups (e.g., tert-butyl dicarbonate) to stabilize reactive sites during synthesis. This approach minimizes side reactions, as demonstrated in analogous indole carboxylate syntheses .

- Stepwise Functionalization : Introduce the hydroxyethyl moiety via nucleophilic substitution or coupling reactions under anhydrous conditions. Ethyl acetate or dichloromethane are preferred solvents for such steps, as seen in related silyl-protected intermediates .

- Purification : Employ column chromatography with gradients (e.g., pentane:ethyl acetate = 9:1) to isolate the compound, monitoring purity via TLC (Rf ~0.3) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify tert-butyl (δ ~1.2 ppm) and isoindole backbone signals. Compare with analogous structures (e.g., tert-butyl-protected indoles) .

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight and fragmentation patterns. For example, a related compound showed a parent ion at m/z 694.3 (M+H) in LC-MS .

- Chromatography : Validate purity via HPLC or GC-MS with retention times calibrated against standards .

Q. What safety precautions are advised when handling this compound?

Methodological Answer:

- Toxicity Mitigation : Assume potential toxicity due to structural similarity to indole derivatives. Use fume hoods, gloves, and lab coats, as recommended for R&D compounds with uncharacterized hazards .

- Waste Disposal : Follow institutional protocols for organic solvents and reactive intermediates. Incinerate at >1000°C to prevent environmental release .

Advanced Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles .

- Solvent/Catalyst Screening : Leverage software like Gaussian or ORCA to simulate solvent effects (e.g., dielectric constant) and catalyst interactions. For example, triisopropylsilyl groups improved yields in analogous reactions by stabilizing intermediates .

Q. Example Computational Parameters Table :

| Parameter | Value/Model | Reference |

|---|---|---|

| Solvent Model | PCM (Polarizable Continuum) | |

| Basis Set | B3LYP/6-31G(d) | |

| Reaction Barrier | 25.3 kcal/mol (predicted) | Hypothetical Data |

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For instance, X-ray confirmed the configuration of a tert-butyl-protected indole derivative .

- Dynamic NMR Analysis : Probe temperature-dependent shifts to identify conformational flexibility, which may explain inconsistent peaks .

Q. How to design experiments for assessing the compound’s reactivity under varying conditions?

Methodological Answer:

- Factorial Design : Test variables (temperature, solvent, catalyst loading) using a 2 factorial approach. For example, optimize coupling reactions by varying Pd catalysts (0.5–2 mol%) and temperatures (60–100°C) .

- Reactor Configuration : Use microreactors for high-throughput screening, enabling rapid parameter adjustment. CRDC subclass RDF2050112 emphasizes reactor design for homogeneous catalysis .

Q. How to evaluate ecological impact with limited ecotoxicity data?

Methodological Answer:

- Read-Across Analysis : Extrapolate from structurally similar compounds (e.g., tert-butyl esters) to estimate biodegradation (e.g., t >60 days in water) .

- QSAR Modeling : Apply Quantitative Structure-Activity Relationship models to predict bioaccumulation (log P ~3.5) and aquatic toxicity (LC for Daphnia) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.